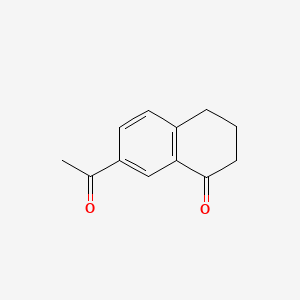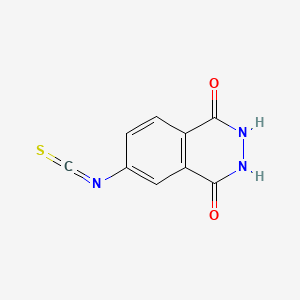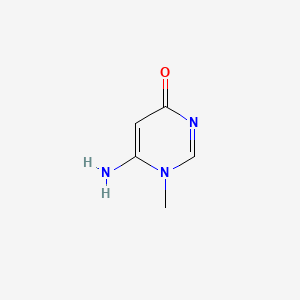
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.1632 g/mol . This compound is characterized by a cyclohexene ring with a carboxaldehyde group at position 1, a methoxy group at position 4, and an oxo group at position 2. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with appropriate reagents to introduce the carboxaldehyde, methoxy, and oxo groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific pathways. The methoxy and oxo groups play a crucial role in its binding affinity and reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) include:
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: This compound has similar structural features but differs in the substitution pattern on the cyclohexene ring.
3-Cyclohexene-1-carboxaldehyde: Lacks the methoxy and oxo groups, making it less reactive in certain chemical reactions.
The uniqueness of 3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
100378-62-9 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.165 |
Nom IUPAC |
4-methoxy-2-oxocyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c1-11-7-3-2-6(5-9)8(10)4-7/h4-6H,2-3H2,1H3 |
Clé InChI |
BXXDLBFIRDTLHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(CC1)C=O |
Synonymes |
3-Cyclohexene-1-carboxaldehyde,4-methoxy-2-oxo-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



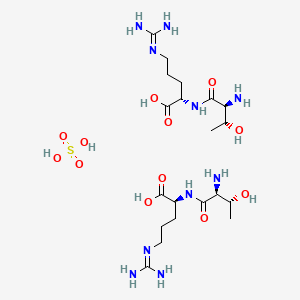
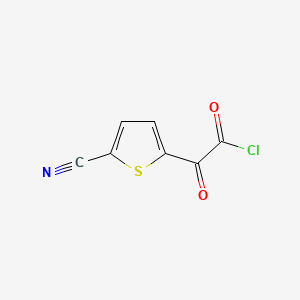
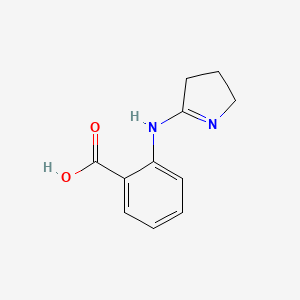

![2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B560875.png)

